molecular formula C15H13F2N3O B4345893 4-[7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER

4-[7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER

Cat. No.: B4345893
M. Wt: 289.28 g/mol
InChI Key: QGNXEVHZHVKRKZ-UHFFFAOYSA-N
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Description

“4-[7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER” is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of difluoromethyl and methoxyphenyl groups in the structure suggests that this compound may exhibit unique chemical and biological properties.

Properties

IUPAC Name

7-(difluoromethyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O/c1-9-7-14-18-12(8-13(15(16)17)20(14)19-9)10-3-5-11(21-2)6-4-10/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNXEVHZHVKRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-[7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as an α,β-unsaturated ketone, the pyrazole ring can be formed through a cyclization reaction.

    Introduction of the pyrimidine ring: The pyrazole intermediate can then undergo a condensation reaction with a suitable amidine or guanidine derivative to form the pyrazolo[1,5-a]pyrimidine core.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“4-[7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER” can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield phenol derivatives, while reduction of the difluoromethyl group may yield methyl-substituted compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its unique chemical structure.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “4-[7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(trifluoromethyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
  • 7-(difluoromethyl)-5-(4-hydroxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
  • 7-(difluoromethyl)-5-(4-methoxyphenyl)-2-ethylpyrazolo[1,5-a]pyrimidine

Uniqueness

The presence of the difluoromethyl group in “4-[7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER” imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. This can enhance its biological activity and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER
Reactant of Route 2
Reactant of Route 2
4-[7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER

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